Fmoc-S-benzyl-D-cysteine Fmoc-S-benzyl-D-cysteine
Brand Name: Vulcanchem
CAS No.: 252049-18-6
VCID: VC21543848
InChI: InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
SMILES: C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol

Fmoc-S-benzyl-D-cysteine

CAS No.: 252049-18-6

Cat. No.: VC21543848

Molecular Formula: C25H23NO4S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-benzyl-D-cysteine - 252049-18-6

CAS No. 252049-18-6
Molecular Formula C25H23NO4S
Molecular Weight 433.5 g/mol
IUPAC Name (2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Standard InChI Key AKXYVGAAQGLAMD-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Properties and Structure

Basic Chemical Identifiers

Fmoc-S-benzyl-D-cysteine possesses specific chemical properties that make it valuable for synthetic applications. The following table summarizes its key chemical identifiers:

PropertyValue
CAS Number252049-18-6
Molecular FormulaC₂₅H₂₃NO₄S
Molecular Weight433.5 g/mol
IUPAC Name(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
PubChem CID13585939

The compound features the characteristic Fmoc protecting group on the amino nitrogen, which is commonly used in solid-phase peptide synthesis due to its selective removal under mild basic conditions . The thiol side chain is protected with a benzyl group, which is stable under the conditions used for Fmoc removal.

Structural Characteristics

The structure of Fmoc-S-benzyl-D-cysteine consists of three key components:

  • The D-cysteine amino acid core with its carboxylic acid group

  • The Fmoc protecting group attached to the alpha-amino group

  • The benzyl group protecting the thiol side chain

The stereochemistry at the alpha-carbon is S-configuration (since it's D-cysteine), which is critical for its specific applications in peptide synthesis requiring D-amino acids . This stereochemical feature distinguishes it from its L-isomer counterpart.

Synthesis Applications

Role in Peptide Synthesis

Fmoc-S-benzyl-D-cysteine is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Fmoc group is easily removable under mild conditions, typically using piperidine, which allows for the sequential addition of amino acids during peptide synthesis. The benzyl group protecting the thiol function of cysteine remains stable under these conditions but can be removed later, often using hydrogenation or other reducing conditions, to form disulfide bonds or free cysteine residues.

The strategic use of this compound in peptide synthesis provides several advantages:

  • Prevents premature oxidation of the thiol group during synthesis

  • Allows for selective deprotection strategies

  • Enables the construction of complex peptides containing D-cysteine

  • Facilitates the formation of specific disulfide bridges in the final peptide

Challenges in Cysteine-Containing Peptide Synthesis

One of the significant challenges in synthesizing peptides containing cysteine is ensuring the correct formation of disulfide bonds and preventing racemization at the α-carbon of cysteine. Protecting groups like the benzyl group help mitigate these issues by preventing premature oxidation or unwanted side reactions during synthesis.

During peptide synthesis, cysteine residues can undergo a large number of side reactions. The thiol group in cysteine can be oxidized to sulfonic derivatives, and the alpha carbon is very prone to racemization . Given that the S-protecting group moiety is a good leaving group, the presence of a base (e.g., piperidine used to remove the Fmoc group) can cause an elimination reaction with the concomitant formation of dehydroalanine (Dha) . The Dha can, in turn, undergo a Michael addition of the piperidine, rendering N-piperidinyl-Ala or even the same thiol derivative, thus restoring the initial structure of the molecule. Both reactions take place with total loss of the chiral integrity of the amino acid .

Advanced Applications and Research Developments

Bioconjugation and Drug Development

Fmoc-S-benzyl-D-cysteine can be used in bioconjugation processes, where it helps attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity. This is particularly valuable in drug development, where targeted therapies are increasingly important.

Additionally, this compound aids in protein engineering by modifying proteins to study their functions or improve their stability. This application is crucial in biotechnology and research settings where protein modification is necessary for understanding structure-function relationships.

Research on Acid-Labile Cysteine-Protecting Groups

Recent research has focused on addressing gaps in the current set of acid-labile Cys-protecting groups for the Fmoc/tBu strategy. Various Fmoc-Cys(PG)-OH derivatives were prepared and incorporated into model tripeptides to study their stability against trifluoroacetic acid (TFA) . The S-Mob protecting group, for example, was found to be stable against diluted TFA treatments and required a high concentration of TFA, a longer reaction time, and additional factors for removal .

Research by Góngora-Benítez et al. demonstrated that S-Dpm proved compatible with the commonly used S-Trt group and was applied for the regioselective construction of disulfide bonds . This finding represents an important advancement in selective cysteine protection strategies for complex peptide synthesis.

Applications in Hydrogel Formation

In a related application, S-benzyl protected L-cysteine has been used in the development of cyclic dipeptide super hydrogelators. One study reported a new small cyclic dipeptide cyclo-(Leu-S-Bzl-Cys) that formed a hydrogel at physiological conditions (37°C, pH 7.46) . The hydrogel showed good tolerance towards environmental parameters such as pH and temperature and remained stable for more than a year without deformation .

The hydrogelator showed minimal cytotoxicity towards human colorectal cancer cell lines up to high concentrations and demonstrated potential for sustainable drug delivery. When co-assembled with the anticancer drug 5-fluorouracil (5FU), the hydrogel exhibited enhanced anticancer activity compared to 5FU alone, suggesting potential applications in drug delivery systems .

QuantityPrice (USD)
1 gram$231.00
5 grams$835.00

This pricing reflects the specialized nature of the compound and its importance in research and pharmaceutical applications. The relatively high cost per gram emphasizes the need for efficient synthesis protocols when incorporating this amino acid derivative into peptides.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator